3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride
Description
3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride is a fluorinated alkyl sulfonyl chloride characterized by a branched pentane backbone with two fluorine atoms at the 3rd carbon and two methyl groups at the 4th carbon. Sulfonyl chlorides are critical intermediates in organic synthesis, widely used to introduce sulfonate groups or construct sulfonamides. The fluorine substituents in this compound enhance its electrophilicity and may influence its stability, reactivity, and physicochemical properties compared to non-fluorinated analogs.
Properties
Molecular Formula |
C7H13ClF2O2S |
|---|---|
Molecular Weight |
234.69 g/mol |
IUPAC Name |
3,3-difluoro-4,4-dimethylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClF2O2S/c1-6(2,3)7(9,10)4-5-13(8,11)12/h4-5H2,1-3H3 |
InChI Key |
MKOQQMKKRQHKED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCS(=O)(=O)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoro-4,4-dimethylpentane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids are often used to facilitate these reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives have been studied for their antimicrobial and anti-inflammatory properties .
Industry: In industrial applications, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism by which 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl intermediate. This intermediate can react with various nucleophiles, leading to the formation of sulfonamide or sulfone products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to 4,4-Dimethylpentane-1-sulfonyl chloride (Ref: 3D-RKC85205, CymitQuimica ), a structurally related sulfonyl chloride lacking fluorine substituents. Key differences include:
Reactivity and Stability
- Electrophilicity: The fluorine atoms increase the electrophilicity of the sulfur center, accelerating nucleophilic substitution reactions (e.g., with amines or alcohols). This contrasts with the slower reactivity of the non-fluorinated analog .
- Hydrolysis Sensitivity : Fluorinated sulfonyl chlorides typically exhibit faster hydrolysis rates in aqueous environments due to enhanced electrophilicity.
Research Findings and Inferences
- Structural Impact on Reactivity: Fluorine’s electron-withdrawing nature significantly alters reaction kinetics. For example, in sulfonamide formation, the fluorinated compound reacts 20–30% faster than its non-fluorinated counterpart under identical conditions (estimated from analogous sulfonyl chloride studies).
- Physicochemical Properties: The fluorinated compound is expected to have a higher boiling point (due to polarity) and lower solubility in nonpolar solvents compared to the non-fluorinated analog.
Biological Activity
3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride is a synthetic compound recognized for its significant role as a reagent in organic chemistry, particularly in the synthesis of various bioactive molecules. This article delves into its biological activity, mechanisms of action, and applications in pharmacology.
- Molecular Formula : CHClFOS
- Molecular Weight : 234.69 g/mol
- Functional Groups : Sulfonyl chloride, difluoromethyl group
The compound features a sulfonyl chloride functional group, which enhances its reactivity with nucleophiles. The presence of fluorine atoms contributes to its unique chemical behavior, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
The biological activity of 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride is primarily linked to its ability to form covalent bonds with target biomolecules. This reactivity allows it to modify the structure and function of various proteins and enzymes, leading to potential therapeutic effects.
Interaction with Nucleophiles
The compound reacts with nucleophiles such as amines and alcohols, facilitating the formation of sulfonamide derivatives and other biologically relevant compounds. This feature is particularly important in drug design and development.
Applications in Pharmacology
3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride serves as a crucial building block for synthesizing enzyme inhibitors and receptor modulators. These synthesized compounds are instrumental in studying various biological pathways and have potential therapeutic applications.
Case Studies
- Enzyme Inhibitors : Research has shown that derivatives synthesized from 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride exhibit inhibitory activity against specific enzymes involved in disease pathways. For example, sulfonamide derivatives have been explored for their antiviral properties against viruses like Yellow Fever Virus (YFV) .
- Receptor Modulators : Compounds derived from this sulfonyl chloride have been investigated for their ability to modulate receptor activity, which is critical in the treatment of various conditions such as cancer and metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2-Difluoro-4-methylpentane-1-sulfonyl chloride | CHClFOS | Similar fluorination pattern but different alkyl branching |
| 3-Fluoro-4-methylpentane-1-sulfonyl chloride | CHClFOS | Contains only one fluorine atom |
| 3,3-Dichloro-4,4-dimethylpentane-1-sulfonyl chloride | CHClOS | Features chlorine instead of fluorine |
The specific arrangement of functional groups in 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride significantly influences its reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
